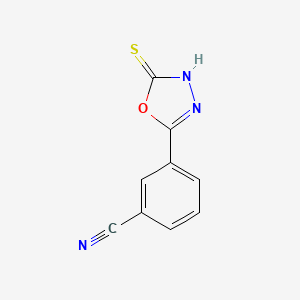

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitril

Übersicht

Beschreibung

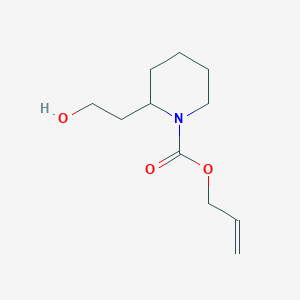

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3OS. It is characterized by the presence of a mercapto group attached to an oxadiazole ring, which is further connected to a benzonitrile moiety.

Wissenschaftliche Forschungsanwendungen

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor

Industry: It is used in the development of photostabilizers for polymers and other materials.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the epidermal growth factor receptor (egfr) enzyme , which plays a critical role in governing the cell cycle and is a promising target for the development of anticancer drugs .

Mode of Action

Similar compounds have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile may interact with its targets to inhibit their function, leading to changes in cell cycle regulation .

Biochemical Pathways

Inhibition of the egfr enzyme can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .

Result of Action

Inhibition of the egfr enzyme can lead to decreased cell proliferation and increased apoptosis, which could potentially result in anticancer effects .

Biochemische Analyse

Biochemical Properties

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes such as tyrosine kinases and cathepsin K, influencing their activity. The mercapto group in the compound allows it to form covalent bonds with the active sites of these enzymes, leading to inhibition or activation depending on the context . Additionally, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can interact with proteins involved in oxidative stress responses, such as superoxide dismutase and heme oxygenase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer. For instance, it can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . In cancer cells, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming covalent bonds that lead to enzyme inhibition or activation . This compound also influences gene expression by modulating transcription factors such as NF-κB and Nrf2, leading to changes in the expression of genes involved in inflammation, oxidative stress, and apoptosis . Furthermore, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for chronic treatment studies . Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile in animal models are dose-dependent. At low doses, it has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to maximize its benefits while minimizing potential side effects .

Metabolic Pathways

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is involved in several metabolic pathways. It undergoes biotransformation primarily through oxidation and conjugation reactions . The mercapto group can be oxidized to form disulfides, while the oxadiazole ring can undergo hydroxylation and subsequent conjugation with sulfate or glucuronic acid . These metabolic processes are mediated by enzymes such as cytochrome P450 and UDP-glucuronosyltransferases .

Transport and Distribution

Within cells and tissues, 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it can be taken up by cells through active transport mechanisms involving specific transporters . Once inside the cells, it can accumulate in specific organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is critical for its function. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . In the mitochondria, it can modulate the activity of enzymes involved in oxidative phosphorylation and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted oxadiazoles depending on the nucleophile used

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

1,3,4-Oxadiazole Derivatives: Similar to 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, these compounds have a mercapto group and are used in various applications, including as energetic materials.

Uniqueness

Its mercapto group allows for versatile chemical modifications, while the oxadiazole ring provides stability and biological activity .

Eigenschaften

IUPAC Name |

3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDXWQZBXRKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435636 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-77-3 | |

| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)

![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)